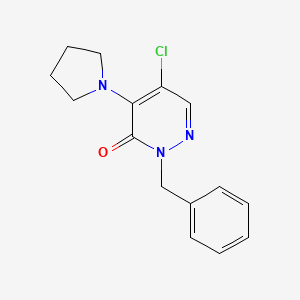
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied due to its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone selectively activates α7 nAChRs, which are widely distributed in the brain and are involved in various cognitive and physiological processes. Activation of α7 nAChRs by 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of neuroinflammation, and the promotion of neurogenesis. These effects are thought to underlie the potential therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its selectivity for α7 nAChRs, which allows for the investigation of the specific role of α7 nAChRs in various neurological processes. However, one limitation of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Direcciones Futuras
For the study of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone include the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone and to develop more potent and selective α7 nAChR agonists.
Métodos De Síntesis
The synthesis of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-5-nitrobenzyl bromide with pyrrolidine, followed by the reduction of the nitro group with palladium on carbon and the cyclization of the resulting amine with 2-chloro-3-formylpyridine. The final product is obtained by the reduction of the pyridine ring with sodium borohydride.
Aplicaciones Científicas De Investigación
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive function and reduce amyloid-β levels in animal models. In schizophrenia, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In depression, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
2-benzyl-5-chloro-4-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-10-17-19(11-12-6-2-1-3-7-12)15(20)14(13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICBYDBHKEABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
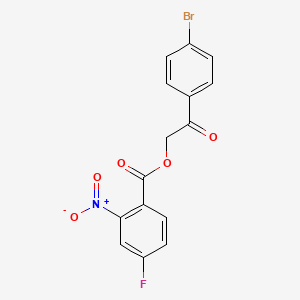
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
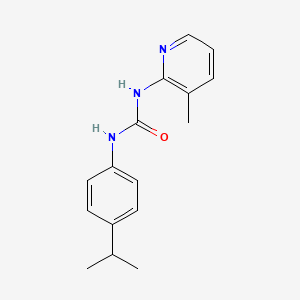
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)
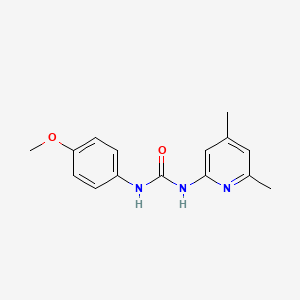
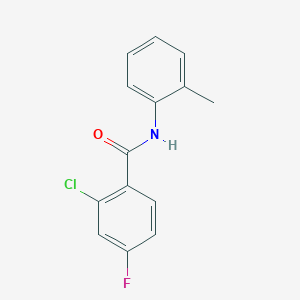
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)